molecular formula C12H15FN2 B1660854 (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-69-5

(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B1660854
CAS No.: 845866-69-5
M. Wt: 206.26 g/mol
InChI Key: WOCPIKSQKAHVNP-RYUDHWBXSA-N
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Description

(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a fluorophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:

    Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Fluorophenylmethyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a fluorophenylmethyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenylmethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium or nickel.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biology and Medicine:

    Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with biomolecules.

Industry:

    Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.

    Electronics: Its electronic properties make it suitable for use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylmethyl group enhances its binding affinity and specificity, while the diazabicycloheptane core provides structural stability. This compound can modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

  • (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
  • (1S,4S)-2-[(4-Bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
  • (1S,4S)-2-[(4-Methylphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Comparison:

  • Uniqueness: The presence of the fluorine atom in (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs.
  • Reactivity: The fluorinated compound exhibits different reactivity patterns in substitution and addition reactions due to the electron-withdrawing nature of the fluorine atom.
  • Applications: The fluorinated derivative may have distinct applications in medicinal chemistry and materials science due to its unique properties.

Properties

CAS No.

845866-69-5

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1

InChI Key

WOCPIKSQKAHVNP-RYUDHWBXSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F

SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)F

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)F

Origin of Product

United States

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